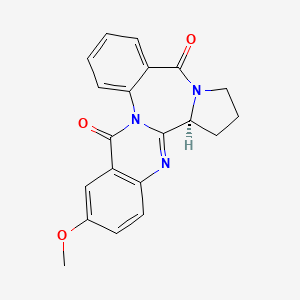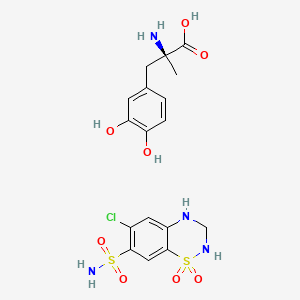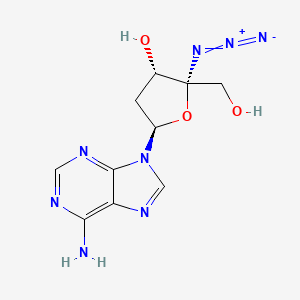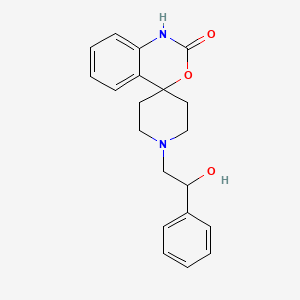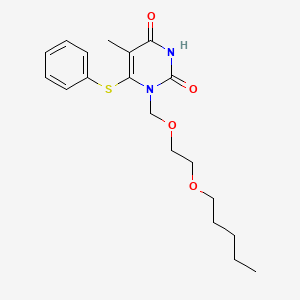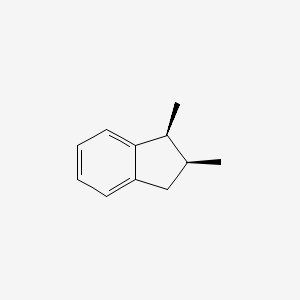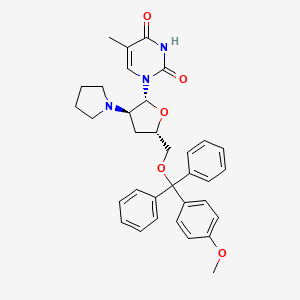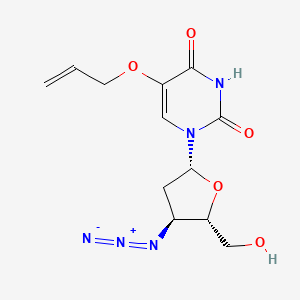
Uridine, 3'-azido-2',3'-dideoxy-5-(2-propenyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine, 3’-azido-2’,3’-dideoxy-5-(2-propenyloxy)- is a synthetic nucleoside analog It is structurally derived from uridine, a naturally occurring nucleoside, by replacing the hydroxyl groups at the 2’ and 3’ positions with azido groups and attaching a propenyloxy group at the 5’ position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 3’-azido-2’,3’-dideoxy-5-(2-propenyloxy)- typically involves multiple steps. One common method includes the following steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of uridine is protected using a suitable protecting group, such as a trityl group.
Azidation: The 2’ and 3’ hydroxyl groups are converted to azido groups using azidotrimethylsilane (TMSN3) in the presence of a catalyst like triphenylphosphine (PPh3).
Deprotection: The protecting group at the 5’ position is removed to yield the intermediate compound.
Propenyloxy substitution: The 5’ hydroxyl group is then substituted with a propenyloxy group using a suitable alkylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Uridine, 3’-azido-2’,3’-dideoxy-5-(2-propenyloxy)- can undergo various chemical reactions, including:
Substitution Reactions: The azido groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The propenyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Azidation: Azidotrimethylsilane (TMSN3), triphenylphosphine (PPh3)
Reduction: Hydrogen gas, palladium catalyst
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products Formed
Substitution: Formation of substituted uridine derivatives
Reduction: Formation of amine derivatives
Oxidation: Formation of aldehydes or carboxylic acids
Wissenschaftliche Forschungsanwendungen
Uridine, 3’-azido-2’,3’-dideoxy-5-(2-propenyloxy)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of nucleic acid interactions and as a probe for investigating RNA function.
Medicine: Potential use as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of diagnostic tools and as a precursor for the synthesis of labeled nucleotides for molecular imaging.
Wirkmechanismus
The mechanism of action of Uridine, 3’-azido-2’,3’-dideoxy-5-(2-propenyloxy)- involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. The azido groups can form covalent bonds with nucleophilic sites in enzymes or nucleic acids, leading to inhibition of their activity. The propenyloxy group can also participate in interactions with molecular targets, further enhancing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3’-azido-2’,3’-dideoxy-5-octyluridine
- 3’-beta-Azido-2’,3’-dideoxy-5’-O-(4-methoxy-trityl)uridine
- 3’-azido-2’,3’-dideoxy-5-propyluridine
Uniqueness
Uridine, 3’-azido-2’,3’-dideoxy-5-(2-propenyloxy)- is unique due to the presence of both azido and propenyloxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
111495-94-4 |
|---|---|
Molekularformel |
C12H15N5O5 |
Molekulargewicht |
309.28 g/mol |
IUPAC-Name |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-prop-2-enoxypyrimidine-2,4-dione |
InChI |
InChI=1S/C12H15N5O5/c1-2-3-21-8-5-17(12(20)14-11(8)19)10-4-7(15-16-13)9(6-18)22-10/h2,5,7,9-10,18H,1,3-4,6H2,(H,14,19,20)/t7-,9+,10+/m0/s1 |
InChI-Schlüssel |
ACKOHGOWRADBCU-FXBDTBDDSA-N |
Isomerische SMILES |
C=CCOC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
Kanonische SMILES |
C=CCOC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


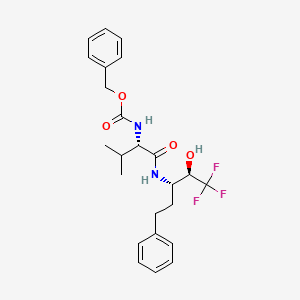
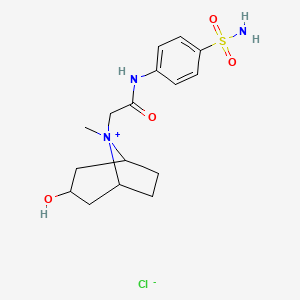
![[5-(3,5-Dichlorophenyl)sulfonyl-4-isopropyl-1-(4-pyridylmethyl)imidazol-2-yl]methyl carbamate](/img/structure/B12785091.png)
